molecular formula C19H22N4S B5738571 N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

Cat. No. B5738571
M. Wt: 338.5 g/mol
InChI Key: CPJFEJUIIZSNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea, commonly known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MET is a thiourea derivative that has been synthesized through a number of methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

MET has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, MET has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer and neurological disorders. In agriculture, MET has been studied for its potential use as a herbicide and insecticide. In environmental science, MET has been studied for its potential use in the removal of heavy metals from contaminated soil and water.

Mechanism of Action

The mechanism of action of MET involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, MET reduces the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
MET has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurological disorders. In addition, MET has been shown to have herbicidal and insecticidal effects in plant and insect models.

Advantages and Limitations for Lab Experiments

MET has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its instability in acidic conditions and sensitivity to light and heat can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MET, including its potential use in the treatment of cancer and neurological disorders, its use as a herbicide and insecticide, and its potential use in environmental remediation. Further studies are needed to understand the pharmacokinetics and pharmacodynamics of MET, as well as its potential side effects and toxicity.

Synthesis Methods

MET has been synthesized through a number of methods, including the reaction of 1-naphthylamine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride followed by reaction with methyl isothiocyanate. Another method involves the reaction of 1-naphthylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid followed by reaction with thionyl chloride and methylamine. The synthesis of MET has also been achieved through the reaction of 1-naphthylamine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl isothiocyanate followed by reaction with methylamine.

properties

IUPAC Name

1-methyl-3-naphthalen-1-yl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-13-17(14(2)23(4)21-13)12-22(3)19(24)20-18-11-7-9-15-8-5-6-10-16(15)18/h5-11H,12H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJFEJUIIZSNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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